molecular formula C6H7N3O4 B12936818 Imidazole-1-acetic acid, 5-methyl-2-nitro- CAS No. 23571-51-9

Imidazole-1-acetic acid, 5-methyl-2-nitro-

Cat. No.: B12936818
CAS No.: 23571-51-9
M. Wt: 185.14 g/mol
InChI Key: XTWAAJAXJLPIMX-UHFFFAOYSA-N
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Description

Imidazole-1-acetic acid, 5-methyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Chemical Reactions Analysis

Types of Reactions: Imidazole-1-acetic acid, 5-methyl-2-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitro group and the imidazole ring.

Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts for cyclization, aryl halides for substitution, and various oxidizing and reducing agents . The reaction conditions are typically mild, allowing for the preservation of sensitive functional groups .

Major Products Formed: The major products formed from these reactions include disubstituted imidazoles and other derivatives with functional groups at specific positions on the imidazole ring .

Scientific Research Applications

Imidazole-1-acetic acid, 5-methyl-2-nitro- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. Additionally, it is used in the development of functional materials and catalysts .

Mechanism of Action

The mechanism of action of imidazole-1-acetic acid, 5-methyl-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other nitroimidazole derivatives such as metronidazole and tinidazole . These compounds share structural similarities but differ in their specific functional groups and applications.

Uniqueness: Imidazole-1-acetic acid, 5-methyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.

Properties

CAS No.

23571-51-9

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

2-(5-methyl-2-nitroimidazol-1-yl)acetic acid

InChI

InChI=1S/C6H7N3O4/c1-4-2-7-6(9(12)13)8(4)3-5(10)11/h2H,3H2,1H3,(H,10,11)

InChI Key

XTWAAJAXJLPIMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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